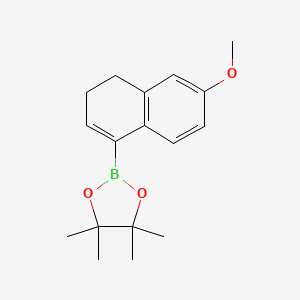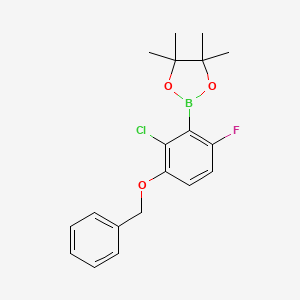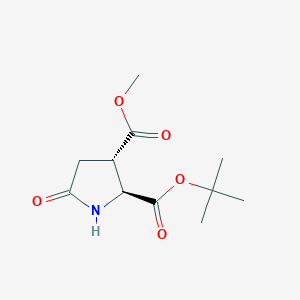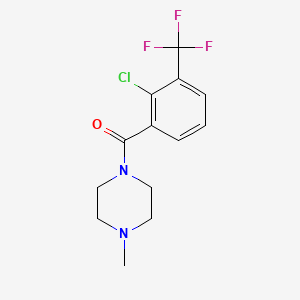![molecular formula C29H34N2O7S B14027756 6-(4-(6,8,8-Trimethyl-2-oxo-9-(3-sulfopropyl)-8,9-dihydro-2H-pyrano[3,2-G]quinolin-3-YL)pyridin-1-ium-1-YL)hexanoate](/img/structure/B14027756.png)
6-(4-(6,8,8-Trimethyl-2-oxo-9-(3-sulfopropyl)-8,9-dihydro-2H-pyrano[3,2-G]quinolin-3-YL)pyridin-1-ium-1-YL)hexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-(6,8,8-Trimethyl-2-oxo-9-(3-sulfopropyl)-8,9-dihydro-2H-pyrano[3,2-G]quinolin-3-YL)pyridin-1-ium-1-YL)hexanoate is a complex organic compound with the molecular formula C29H34N2O7S and a molecular weight of 554.65 g/mol This compound is characterized by its unique structure, which includes a pyranoquinoline core, a pyridinium ion, and a hexanoate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(6,8,8-Trimethyl-2-oxo-9-(3-sulfopropyl)-8,9-dihydro-2H-pyrano[3,2-G]quinolin-3-YL)pyridin-1-ium-1-YL)hexanoate involves multiple steps, starting from the preparation of the pyranoquinoline core. This core is typically synthesized through a series of condensation reactions involving appropriate starting materials such as 2-hydroxyquinoline and aldehydes . The pyridinium ion is then introduced through a quaternization reaction, followed by the attachment of the hexanoate group via esterification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
6-(4-(6,8,8-Trimethyl-2-oxo-9-(3-sulfopropyl)-8,9-dihydro-2H-pyrano[3,2-G]quinolin-3-YL)pyridin-1-ium-1-YL)hexanoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar solvents, elevated temperatures.
Major Products
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which are of interest due to their potential biological activities .
Aplicaciones Científicas De Investigación
6-(4-(6,8,8-Trimethyl-2-oxo-9-(3-sulfopropyl)-8,9-dihydro-2H-pyrano[3,2-G]quinolin-3-YL)pyridin-1-ium-1-YL)hexanoate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-(4-(6,8,8-Trimethyl-2-oxo-9-(3-sulfopropyl)-8,9-dihydro-2H-pyrano[3,2-G]quinolin-3-YL)pyridin-1-ium-1-YL)hexanoate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Hydroxy-2,6,6-trimethyl-3-oxocyclohexa-1,4-dienecarbaldehyde
- 2,4-Pentadienoic acid, 5-(1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexenyl)
Uniqueness
Compared to similar compounds, 6-(4-(6,8,8-Trimethyl-2-oxo-9-(3-sulfopropyl)-8,9-dihydro-2H-pyrano[3,2-G]quinolin-3-YL)pyridin-1-ium-1-YL)hexanoate stands out due to its unique combination of a pyranoquinoline core, a pyridinium ion, and a hexanoate group.
Propiedades
Fórmula molecular |
C29H34N2O7S |
|---|---|
Peso molecular |
554.7 g/mol |
Nombre IUPAC |
6-[4-[6,8,8-trimethyl-2-oxo-9-(3-sulfopropyl)pyrano[3,2-g]quinolin-3-yl]pyridin-1-ium-1-yl]hexanoate |
InChI |
InChI=1S/C29H34N2O7S/c1-20-19-29(2,3)31(12-7-15-39(35,36)37)25-18-26-22(16-23(20)25)17-24(28(34)38-26)21-9-13-30(14-10-21)11-6-4-5-8-27(32)33/h9-10,13-14,16-19H,4-8,11-12,15H2,1-3H3,(H-,32,33,35,36,37) |
Clave InChI |
MIZHMXCDWVAYJQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(N(C2=C1C=C3C=C(C(=O)OC3=C2)C4=CC=[N+](C=C4)CCCCCC(=O)[O-])CCCS(=O)(=O)O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Tert-butyl 6-bromo-8-methoxy-4-oxospiro[chroman-2,4-piperidine]-1-carboxylate](/img/structure/B14027708.png)




![4-[(trans-4-Aminocyclohexyl)oxy]benzonitrile HCl](/img/structure/B14027726.png)


